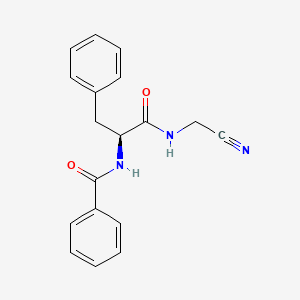

N-benzoyl-phenylalanyl-glycine-nitrile

Beschreibung

Eigenschaften

Molekularformel |

C18H17N3O2 |

|---|---|

Molekulargewicht |

307.3 g/mol |

IUPAC-Name |

N-[(2S)-1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C18H17N3O2/c19-11-12-20-18(23)16(13-14-7-3-1-4-8-14)21-17(22)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 |

InChI-Schlüssel |

WEIUVZVWLANUJJ-INIZCTEOSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC#N)NC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-Benzoyl-Phenylalanyl-Glycin-Nitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrilgruppe kann zu Amiden oder Carbonsäuren oxidiert werden.

Reduktion: Die Nitrilgruppe kann mit Hilfe von Reagenzien wie Lithiumaluminiumhydrid zu primären Aminen reduziert werden.

Substitution: Die Benzoylgruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid werden üblicherweise verwendet.

Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung mit Palladium auf Kohlenstoff.

Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Amide oder Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Benzoyl-Derivate.

Wissenschaftliche Forschungsanwendungen

N-Benzoyl-Phenylalanyl-Glycin-Nitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von N-Benzoyl-Phenylalanyl-Glycin-Nitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen und Rezeptoren. Die Nitrilgruppe erhöht die Bindungsaffinität der Verbindung zu ihrem Ziel, was zur Inhibition oder Modulation der Zielaktivität führt. Dies kann zu verschiedenen biologischen Effekten führen, wie z. B. der Inhibition von Proteasen, die an der Krankheitsentwicklung beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzoyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-benzoyl-phenylalanyl-glycine-nitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-benzoyl-phenylalanyl-glycine-nitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group enhances the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, such as the inhibition of proteases involved in disease progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-Phenylglycine

- Structure: Simpler analog with a benzoyl group directly attached to glycine (C₈H₉NO₂; MW 151.16 g/mol) .

- Key Differences : Lacks the phenylalanyl spacer and nitrile group, resulting in lower molecular weight and reduced structural complexity.

- Properties : Higher solubility in polar solvents compared to the target compound due to the absence of hydrophobic side chains.

- Applications : Primarily used in organic synthesis rather than biochemical assays .

N-a-Benzoyl-L-Arginine-4-Nitroanilide Hydrochloride

- Structure : Contains a benzoyl group, arginine residue, and nitroanilide terminus .

- Key Differences : The nitroanilide group replaces the nitrile, making it a chromogenic substrate for proteases (e.g., trypsin).

- Research Findings : Used in kinetic assays due to its UV-vis absorbance upon cleavage. The nitrile in the target compound may offer alternative reactivity or stability under acidic conditions .

Benzyl Nitrile (C₆H₅CH₂CN)

- Structure : Aromatic nitrile without peptide linkages (MW 117.15 g/mol) .

- Key Differences : Simpler structure but shares the nitrile functional group.

- Properties : High thermal stability and resistance to hydrolysis compared to esters or amides. This suggests the nitrile in the target compound may enhance metabolic stability in biological systems .

Benzylpenicillin Derivatives (e.g., Benzathine Benzylpenicillin)

- Structure : Complex bicyclic β-lactam core with a benzyl side chain .

- Key Differences : The β-lactam ring confers antibiotic activity, absent in the target compound. Both share benzyl-related hydrophobicity, but the peptide backbone of the target may limit membrane permeability compared to smaller antibiotics .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility Profile | Key Applications |

|---|---|---|---|---|

| N-Benzoyl-phenylalanyl-glycine-nitrile* | ~350 (estimated) | Benzoyl, peptide, nitrile | Low (hydrophobic) | Enzyme inhibition studies |

| N-Phenylglycine | 151.16 | Benzoyl, glycine | High (polar solvents) | Organic synthesis |

| N-a-Benzoyl-L-arginine-4-nitroanilide | ~450 (estimated) | Benzoyl, nitroanilide, arginine | Moderate (aqueous buffers) | Protease assays |

| Benzyl nitrile | 117.15 | Aromatic nitrile | Low (organic solvents) | Solvent, intermediates |

*Estimated based on structural analogs.

Research Findings and Implications

- Stability : The nitrile group in the target compound may resist hydrolysis better than esters (e.g., tert-butyl esters in N-Methoxy-N-methyl-succinamic acid tert-butyl ester) , enhancing its utility in long-term assays.

- Analytical Methods : Similar to N-a-benzoyl-L-arginine-4-nitroanilide, HPLC and TLC are likely effective for purity analysis, though mobile phases may require adjustment to accommodate the nitrile group .

- Biological Activity : Unlike benzylpenicillin derivatives, the peptide backbone may limit antimicrobial effects but increase specificity for eukaryotic enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-benzoyl-phenylalanyl-glycine-nitrile, and how can purity be validated?

- Answer : Synthesis typically involves peptide coupling reactions using benzoyl chloride, phenylalanine, and glycinonitrile precursors. The reaction should be monitored via thin-layer chromatography (TLC) or HPLC for intermediate formation. Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires H/C NMR for structural confirmation and HPLC with UV detection (≥95% purity threshold). For reproducibility, document solvent ratios, temperature, and catalyst concentrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow OSHA and DOT HAZMAT guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Store in a cool, dry environment away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Safety Data Sheets (SDS) should be consulted for toxicity thresholds and disposal protocols .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS at weekly intervals. Use Arrhenius modeling to predict shelf life. Include controls (e.g., inert atmosphere) to isolate oxidative/hydrolytic degradation pathways .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Answer : Contradictions may arise from impurities or polymorphic forms. Perform recrystallization in multiple solvents (e.g., DMSO, acetonitrile) and compare solubility via gravimetric analysis. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms. Statistical tools like ANOVA can assess batch-to-batch variability .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution with proteases. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Kinetic studies can identify rate-limiting steps in racemization. Compare results with structurally similar nitriles (e.g., N-acetyl-phenylalanine derivatives) .

Q. How do computational models predict the interaction of this compound with biological targets like proteases?

- Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to active sites (e.g., papain-like proteases). Validate predictions with SPR (surface plasmon resonance) binding assays. Cross-reference with SAR studies on benzamide derivatives to identify critical pharmacophores .

Q. What experimental designs address low yields in solid-phase synthesis of this compound?

- Answer : Screen resin types (e.g., Wang vs. Rink amide) and coupling reagents (HATU vs. DIC/HOBt). Use microwave-assisted synthesis to enhance reaction efficiency. Analyze side products via LC-MS to identify hydrolysis or epimerization. Optimize cleavage conditions (TFA/triisopropylsilane ratios) .

Methodological Notes

- Data Validation : Replicate experiments across ≥3 independent batches and report mean ± SD. Use NIH guidelines for preclinical data reporting .

- Structural Confirmation : Include H/C NMR, IR, and high-resolution mass spectrometry (HRMS) in supplementary materials .

- Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.